tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate
Description
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16(4)11-9-14(18-10-11)5-7-15-8-6-14/h11,15H,5-10H2,1-4H3 |
InChI Key |
SIFKADBLWKBYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCNCC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate typically involves:
- Formation of the spirocyclic amine intermediate
- Introduction of the N-methyl group via alkylation or reductive amination
- Protection of the amine functionality using tert-butyl carbamate (Boc) chemistry
Detailed Synthetic Routes
Synthesis of the Spirocyclic Amine Core
The spirocyclic amine, 1-oxa-8-azaspiro[4.5]decan, can be synthesized via cyclization reactions involving amino alcohol precursors and appropriate cyclization agents or via condensation of cyclic ketones with amines followed by reduction.
- For example, condensation of 1,2-cyclohexanedione with a suitable amino alcohol under acidic conditions yields intermediates that can be cyclized and reduced to form the spirocyclic amine core. This process involves reflux in toluene with catalytic p-toluenesulfonic acid and subsequent reduction with sodium borohydride to stabilize the spirocyclic amine.
N-Methylation
- The N-methyl group on the nitrogen of the carbamate can be introduced by methylation of the secondary amine using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke methylation) after formation of the spirocyclic amine.
Carbamate Protection (Boc Protection)
The free amine group of the spirocyclic intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or potassium carbonate in an organic solvent like dichloromethane or dimethyl sulfoxide (DMSO).
Typical conditions involve stirring at room temperature or slightly elevated temperatures (20–70°C) for several hours to overnight to ensure complete protection.
Representative Experimental Procedure and Data
Analytical Data and Characterization
Summary Table of Key Preparation Parameters
| Parameter | Detail |
|---|---|
| Starting materials | 1,2-cyclohexanedione, amino alcohols, methylating agents, Boc2O |
| Solvents | Dichloromethane, dimethyl sulfoxide, toluene, methanol |
| Temperature range | 0°C (reduction) to 140°C (reflux) |
| Reaction time | Several hours to overnight |
| Yields | 62% (cyclization), 72% (reduction), 90–98% (Boc protection), 85–95% (methylation) |
| Purification methods | Silica gel chromatography, recrystallization, RP-HPLC |
| Characterization methods | NMR, LCMS, IR, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 270.37 g/mol. It features a unique spirocyclic structure incorporating both nitrogen and oxygen atoms, which contributes to its chemical reactivity and biological interactions.
Scientific Research Applications
This compound is primarily utilized in scientific research across various disciplines.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Chemical Reactions Analysis
This compound undergoes different chemical reactions:
- Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into different reduced forms.
- Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The products of these reactions depend on the specific conditions and reagents used; oxidation may yield oxides, while reduction can produce alcohols or amines.
Biology
In biological research, this compound is used to investigate its effects on various biological systems. It serves as a tool for studying enzyme interactions and cellular processes. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties to develop new drugs and treatments.
Industry
In the industrial sector, this compound is used in developing new materials and chemical processes. Its unique structure makes it valuable for creating specialized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and research context .
Comparison with Similar Compounds
Key Observations:
Heteroatom Positioning: Swapping oxygen and nitrogen positions (e.g., 1-oxa-8-aza vs.
Fluorine in enhances electronegativity and metabolic stability while influencing conformation via steric and electronic effects .
Spiro Ring Size: Smaller spiro systems (e.g., [3.5]nonane in ) reduce conformational flexibility, which may limit adaptability to binding pockets compared to larger [4.5]decane systems .
Physicochemical and Pharmacological Implications
- Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values due to fluorine’s hydrophobic character, favoring blood-brain barrier penetration for CNS targets .
- Metabolic Stability : The tert-butyl carbamate group in all compounds shields the amine from oxidative metabolism, extending half-life .
- Stereochemical Influence : The S-configuration in may enhance enantioselective binding to chiral targets, a critical factor in kinase inhibitor design .
Biological Activity
tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates nitrogen and oxygen atoms. This compound has garnered interest in pharmacological research due to its potential biological activity, particularly in modulating enzyme interactions and influencing various biochemical pathways.
- Molecular Formula : C14H26N2O3
- Molecular Weight : 270.37 g/mol
- IUPAC Name : tert-butyl N-methyl-N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate
- CAS Number : 1377187-33-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound modulates the activity of these targets, thereby influencing metabolic pathways and cellular processes.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to affect the activity of certain enzymes, which can lead to alterations in metabolic rates and biochemical reactions.
- Receptor Interaction : It may bind to various receptors, impacting signal transduction pathways crucial for cellular communication.
Biological Activity Studies
Research indicates that this compound serves as a valuable tool in pharmacological studies, particularly in examining enzyme interactions and cellular functions.
Case Studies:
- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.
- Cellular Assays : In vitro assays revealed that this compound could influence cell proliferation and apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate | C15H28N2O3 | Contains an additional methyl group at position 6 |
| tert-butyl (2-oxa-8-azaspiro[4.5]decan-3-yloxy)carbamate | C14H26N2O3 | Features an ether linkage instead of a nitrogen substituent |
| tert-butyl N-(8-oxa-{1}-azaspiro[4.5]decan)carbamate | C13H24N2O3 | Lacks the methyl group on nitrogen |
This table highlights how variations in structure can significantly influence the biological properties and potential applications of these compounds.
Research Findings and Applications
The potential applications of this compound are vast, ranging from pharmacology to medicinal chemistry.
Applications:
- Pharmacological Research : As a tool for studying enzyme interactions and cellular processes.
- Therapeutic Development : Potential use in developing treatments for neurological disorders and cancer therapies based on its modulatory effects on enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
